Cas no 80231-40-9 (2-Iodoquinoline-3-carbaldehyde)

2-Iodoquinoline-3-carbaldehyde is a versatile heterocyclic building block widely used in organic synthesis and pharmaceutical research. Its key structural features—an iodo substituent and an aldehyde group on the quinoline scaffold—make it a valuable intermediate for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, as well as for the construction of more complex heterocyclic systems. The electron-withdrawing aldehyde group enhances reactivity, facilitating nucleophilic additions and condensations. This compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its ability to introduce functional diversity. High purity and stability further ensure reliable performance in synthetic applications.
2-Iodoquinoline-3-carbaldehyde structure
80231-40-9 structure
Product Name:2-Iodoquinoline-3-carbaldehyde
CAS No:80231-40-9
MF:C10H6INO
MW:283.065214633942
MDL:MFCD18448256
CID:706030
Update Time:2026-04-29

2-Iodoquinoline-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinecarboxaldehyde, 2-iodo-
    • 2-iodoquinoline-3-carbaldehyde
    • 2-Iodoquinoline-3-carbaldehyde
    • MDL: MFCD18448256
    • Inchi: InChI=1S/C10H6INO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H
    • InChI Key: RACRQJGNJCQAFA-UHFFFAOYSA-N
    • SMILES: C1=CC2=CC(=C(I)N=C2C=C1)C=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1

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2-Iodoquinoline-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:80231-40-9)2-Iodoquinoline-3-carbaldehyde
Order Number:A1179118
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:41
Price ($):378.0
Email:sales@amadischem.com

Additional information on 2-Iodoquinoline-3-carbaldehyde

Comprehensive Overview of 2-Iodoquinoline-3-carbaldehyde (CAS No. 80231-40-9): Properties, Applications, and Research Insights

2-Iodoquinoline-3-carbaldehyde (CAS No. 80231-40-9) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique structural features and versatile applications in pharmaceutical and material science research. This iodinated quinoline derivative serves as a critical building block in synthetic chemistry, particularly in the development of novel heterocyclic compounds. Its molecular formula, C10H6INO, combines the quinoline scaffold with an aldehyde functional group and an iodine substituent, making it a valuable intermediate for cross-coupling reactions and other advanced synthetic transformations.

In the context of current research trends, 2-Iodoquinoline-3-carbaldehyde is frequently explored for its role in metal-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings. These methodologies align with the growing demand for sustainable and efficient synthetic routes in drug discovery. Researchers are particularly interested in how this compound's iodo-substituent enhances reactivity in palladium-catalyzed processes, a topic that dominates discussions in modern organic synthesis forums and academic publications. The compound's ability to facilitate the construction of complex molecular architectures has made it a subject of numerous patent applications and peer-reviewed studies.

The physicochemical properties of 2-Iodoquinoline-3-carbaldehyde contribute significantly to its utility. With a molecular weight of 283.07 g/mol, this yellow crystalline solid exhibits moderate solubility in polar organic solvents like DMSO and dichloromethane, while being less soluble in water. This solubility profile makes it particularly suitable for solution-phase chemistry, a key consideration for laboratory-scale applications. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize this compound, with its distinctive aldehyde proton signal appearing around 10 ppm in 1H NMR spectra.

From an applications perspective, 2-Iodoquinoline-3-carbaldehyde has shown remarkable potential in the development of fluorescent probes and bioimaging agents. The quinoline core structure, when functionalized with various substituents, can exhibit tunable photophysical properties. This has led to increased interest from researchers working on molecular sensors for biological applications, particularly in the detection of metal ions and small molecules in cellular environments. Recent publications have highlighted its use in designing turn-on fluorescence systems, addressing the need for more sensitive diagnostic tools in biomedical research.

In material science, the compound's ability to participate in π-conjugation extension makes it valuable for developing organic semiconductors and optoelectronic materials. The growing demand for organic light-emitting diodes (OLEDs) and photovoltaic devices has spurred investigations into quinoline-based derivatives like 2-Iodoquinoline-3-carbaldehyde. Its incorporation into conjugated polymers has demonstrated promising results in improving charge transport properties, a critical factor for next-generation flexible electronics.

Safety and handling considerations for 2-Iodoquinoline-3-carbaldehyde follow standard laboratory protocols for iodinated organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety goggles should be used when handling this material. Storage recommendations typically suggest keeping the compound in a cool, dry place protected from light to maintain stability. These precautions align with current laboratory safety standards and chemical hygiene plans implemented in research institutions worldwide.

The commercial availability of 2-Iodoquinoline-3-carbaldehyde has expanded in recent years to meet growing research demand. Several specialty chemical suppliers now offer this compound in various purity grades, typically ranging from 95% to 98%. Pricing structures often reflect the compound's synthetic complexity, with bulk quantities available for large-scale applications. Researchers frequently search for custom synthesis services and scale-up production options, indicating the compound's transition from a niche research chemical to a more widely utilized intermediate.

Future research directions for 2-Iodoquinoline-3-carbaldehyde are likely to focus on its application in catalysis and medicinal chemistry. The compound's versatility as a synthetic building block positions it well for the development of new kinase inhibitors and other biologically active molecules. Additionally, its potential in click chemistry applications is being explored, particularly in bioconjugation strategies for drug delivery systems. These emerging applications demonstrate the compound's ongoing relevance in cutting-edge chemical research.

From an environmental standpoint, the disposal of 2-Iodoquinoline-3-carbaldehyde should follow institutional guidelines for halogenated organic waste. The scientific community's increasing focus on green chemistry principles has prompted investigations into more sustainable synthetic routes for similar compounds. Recent advances in catalytic iodination methods may offer more environmentally friendly approaches to producing this valuable intermediate in the future.

In conclusion, 2-Iodoquinoline-3-carbaldehyde (CAS No. 80231-40-9) represents a multifaceted chemical tool with broad applications across multiple scientific disciplines. Its unique combination of structural features continues to inspire innovative research in synthetic methodology development, materials science, and biomedical applications. As chemical research evolves toward more complex molecular architectures and functional materials, this compound is poised to maintain its importance as a versatile building block in organic synthesis.

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Amadis Chemical Company Limited
(CAS:80231-40-9)2-Iodoquinoline-3-carbaldehyde
A1179118
Purity:99%
Quantity:1g
Price ($):378.0
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